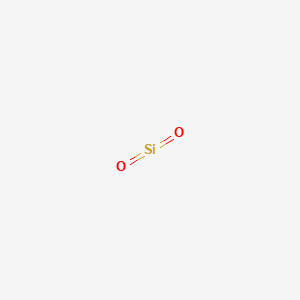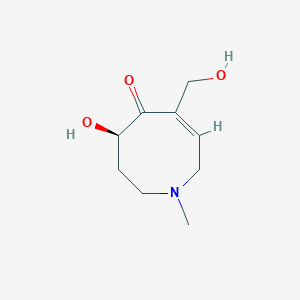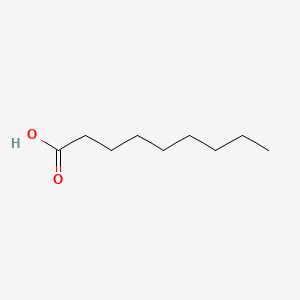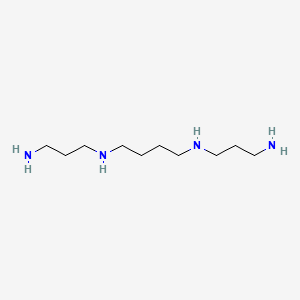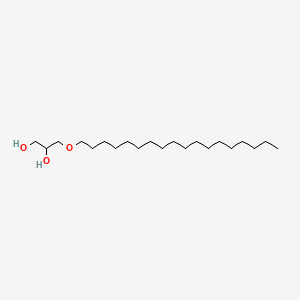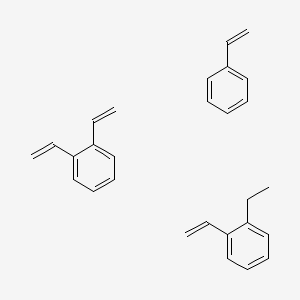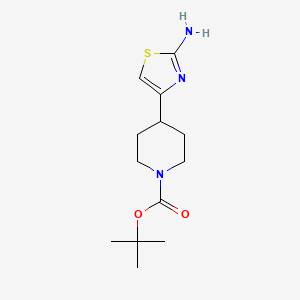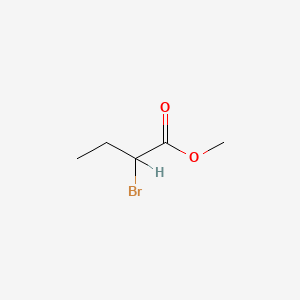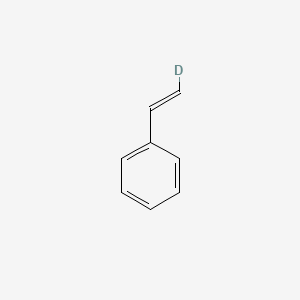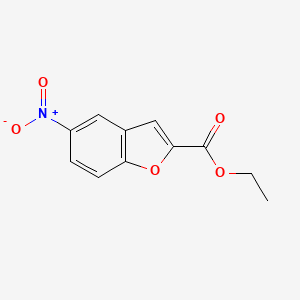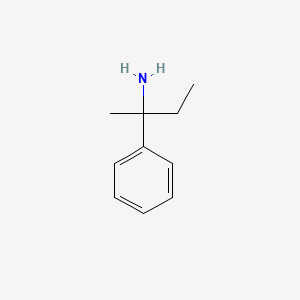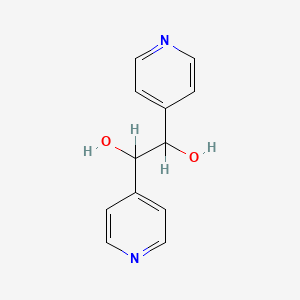
5-Chloro-2,4-dimethylaniline
描述
5-Chloro-2,4-dimethylaniline: is an organic compound with the molecular formula C8H10ClN . It is a derivative of aniline, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by methyl groups, and the hydrogen atom at position 5 is replaced by a chlorine atom. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,4-dimethylaniline typically involves the chlorination of 2,4-dimethylaniline. One common method is the electrophilic aromatic substitution reaction, where 2,4-dimethylaniline is treated with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the 5-position.
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a continuous flow process. This involves the use of a chlorination reactor where 2,4-dimethylaniline is continuously fed and reacted with chlorine gas. The reaction mixture is then quenched, and the product is purified through distillation or crystallization.
化学反应分析
Types of Reactions:
Oxidation: 5-Chloro-2,4-dimethylaniline can undergo oxidation reactions to form corresponding quinone derivatives.
Reduction: The compound can be reduced to form 5-chloro-2,4-dimethylcyclohexylamine.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of 5-chloro-2,4-dimethylcyclohexylamine.
Substitution: Formation of substituted aniline derivatives.
科学研究应用
Chemistry: 5-Chloro-2,4-dimethylaniline is used as a building block in the synthesis of various organic compounds. It serves as an intermediate in the production of dyes, pigments, and agrochemicals.
Biology: In biological research, this compound is used to study the effects of substituted anilines on biological systems. It is also used in the synthesis of bioactive molecules for pharmaceutical research.
Medicine: this compound is a precursor in the synthesis of several pharmaceutical drugs. It is used in the development of anti-inflammatory, analgesic, and antimicrobial agents.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. It is also employed in the manufacture of rubber chemicals and other specialty chemicals.
作用机制
The mechanism of action of 5-Chloro-2,4-dimethylaniline depends on its specific application. In pharmaceutical research, it acts as a precursor to bioactive molecules that target specific enzymes or receptors in the body. The molecular targets and pathways involved vary depending on the final compound synthesized from this compound.
相似化合物的比较
2,4-Dimethylaniline: Lacks the chlorine atom at the 5-position, making it less reactive in certain substitution reactions.
5-Bromo-2,4-dimethylaniline: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.
2,4-Dichloroaniline: Contains two chlorine atoms at positions 2 and 4, leading to different chemical properties and reactivity.
Uniqueness: 5-Chloro-2,4-dimethylaniline is unique due to the presence of both methyl and chlorine substituents on the benzene ring. This combination of substituents imparts specific chemical properties, making it a valuable intermediate in various chemical syntheses.
属性
IUPAC Name |
5-chloro-2,4-dimethylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-5-3-6(2)8(10)4-7(5)9/h3-4H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSAYZBKTUUNDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901302733 | |
| Record name | 5-Chloro-2,4-dimethylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901302733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69383-61-5 | |
| Record name | 5-Chloro-2,4-dimethylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69383-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2,4-dimethylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901302733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


